ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate
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Overview
Description
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with a pyridine ring, an indole moiety, and a butanoate ester group, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, reflecting the broad range of biological activities associated with indole derivatives . These effects can include antiviral activity, anti-inflammatory responses, anticancer effects, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine reacts with a halogenated indole compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the butanoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thioethers
Scientific Research Applications
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
5-Chloro-2-(1H-indol-3-yl)ethanol: A similar compound with a hydroxyl group instead of the butanoate ester.
2-(1H-Indol-3-yl)acetonitrile: Another indole derivative with a nitrile group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-18(23)8-5-6-14-15-12-13(20)9-10-16(15)22-19(14)17-7-3-4-11-21-17/h3-4,7,9-12,22H,2,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJFPOINTUJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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